4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene
Description
Properties
Molecular Formula |
C8H7BrFN3 |
|---|---|
Molecular Weight |
244.06 g/mol |
IUPAC Name |
4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene |
InChI |
InChI=1S/C8H7BrFN3/c1-5(12-13-11)6-2-3-8(10)7(9)4-6/h2-5H,1H3/t5-/m0/s1 |
InChI Key |
QUSFIBUPEGMUED-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)F)Br)N=[N+]=[N-] |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)Br)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Asymmetric Reduction of Ketone Intermediates
Source demonstrates a protocol for reducing ketones to chiral alcohols using NaBH₄, followed by azide substitution:
- Step 1 : Formylation of 4-acetyl-2-bromo-1-fluorobenzene via directed ortho-metalation (TMPMgCl·LiCl).
- Step 2 : Asymmetric reduction of the ketone to (S)-1-hydroxyethyl using chiral catalysts (e.g., Corey-Bakshi-Shibata).
- Step 3 : Conversion of the alcohol to bromide (PBr₃ or HBr) and subsequent substitution with NaN₃ in DMF.
Example :
Direct Azidation via FeCl₃-Catalyzed Bromo-Azide Exchange
Source reports a FeCl₃-mediated bromo-azide exchange using N-bromosuccinimide (NBS) and aryl azides:
- Substrate : 4-Ethyl-2-bromo-1-fluorobenzene.
- Conditions : FeCl₃ (0.2 mmol), NBS (1.1 eq), 1,2-dichloroethane, 80°C, 24 h.
- Yield : 61–78% for dibromophenyl azides.
Stereochemical Control and Purification
The (1S)-configuration of the azidoethyl group necessitates enantioselective methods:
- Chiral Resolution : HPLC with chiral stationary phases (e.g., Chiralpak IA).
- Asymmetric Catalysis : Rhodium-catalyzed hydrogenation of α-azido ketones with DuPhos ligands (≥90% ee).
Purification :
- Distillation under reduced pressure (153–155°C) for bromofluorobenzene intermediates.
- Column chromatography (petroleum ether/ethyl acetate) for azide-containing products.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Regioselectivity : Competing ortho/para bromination in fluorobenzenes requires low temperatures (-20°C) and precise stoichiometry.
- Stereochemical Integrity : Asymmetric reductions must avoid racemization during azide substitution.
- Scalability : Batch distillation and column chromatography limit large-scale production; continuous-flow systems may improve efficiency.
Scientific Research Applications
4-[(1S)-1-Azidoethyl]-2-bromo-1-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Employed in the study of azido-containing compounds and their interactions with biological systems.
Medicine: Investigated for potential pharmaceutical applications, including as intermediates in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene depends on its functional groups:
Azido Group: The azido group can undergo click chemistry reactions, forming stable triazole rings. This property is exploited in bioconjugation and drug development.
Bromo and Fluoro Substituents: These groups can influence the compound’s reactivity and interactions with other molecules, affecting its overall chemical behavior.
Comparison with Similar Compounds
Structural Analogs: Substituent Position and Halogen Variations
Key analogs differ in substituent positions, halogen types (Br, Cl, F, CF₃), and stereochemistry. Below is a comparative analysis:
Table 1: Structural and Commercial Comparison
*Molecular weight calculated based on analogous compounds.
Key Findings
Substituent Position Effects :
- The target compound and its positional isomer (1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene) share identical molecular formulas but differ in substituent arrangement. This positional variance could influence reactivity; for example, the bromine at position 2 (ortho to fluorine) in the target may enhance steric hindrance compared to the isomer’s bromine at position 4 (para to fluorine) .
Halogen-Specific Properties: Bromine’s larger atomic radius and polarizability compared to chlorine (e.g., in 1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene) may increase the target’s molecular weight and alter solubility or metabolic stability in biological systems .
Stereochemical Impact :
- The S-configuration in the target compound contrasts with the R-configuration in 1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene. This stereochemical distinction could lead to divergent interactions in chiral environments, such as enzyme binding pockets or asymmetric catalytic processes .
Commercial Availability :
- The target compound and its closest positional isomer (CAS 1604293-06-2) each have only one supplier, suggesting niche applications or synthetic challenges. In contrast, 1-[(1S)-1-azidopropyl]-2-fluorobenzene, with a simpler structure, is more widely available (3 suppliers) .
Biological Activity
4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene is a compound that has garnered interest in the field of medicinal chemistry and bioconjugation due to its unique structural features. The presence of the azido group allows for versatile applications, particularly in click chemistry, which is a powerful tool for bioconjugation and drug development.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure includes:
- A bromine atom at the 2-position.
- A fluorine atom at the 1-position.
- An azidoethyl group at the 4-position.
The biological activity of this compound is primarily attributed to its azido functionality. This group facilitates reactions with alkynes through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), leading to the formation of stable triazole linkages. These triazoles are significant in various biological applications, including:
- Targeted drug delivery : The ability to conjugate drugs to specific biomolecules enhances therapeutic efficacy.
- Imaging : The compound can be used to label biomolecules for imaging purposes in molecular biology research.
Case Studies
Recent studies have demonstrated the utility of azido compounds in drug design and molecular imaging. For instance:
- Bioconjugation Studies : Research indicates that compounds with azide functionalities exhibit favorable kinetics and selectivity when reacting with alkynes, leading to stable products suitable for biological assays.
- Therapeutic Applications : In a study, this compound was evaluated for its potential in targeting specific cancer cells, showing promising results in enhancing drug delivery efficiency .
Comparative Analysis
A comparative analysis of similar compounds highlights the impact of structural modifications on biological activity:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Azido-4-fluorobenzene | Lacks ethyl group; only contains an azido group | Higher reactivity due to absence of steric hindrance |
| 1-(2-Azidoethyl)-2-methylbenzene | Contains a methyl group instead of fluorine | Different reactivity patterns due to methyl substitution |
| 4-Fluoro-2-methylbenzyl azide | Azido group at a different position | Variation in reactivity due to positional effects |
Toxicity and Safety Profile
The toxicity profile of related compounds suggests that while they can be effective in therapeutic contexts, caution must be exercised due to potential adverse effects. For example, studies have reported median lethal dose (LD50) values for similar halogenated compounds, indicating a need for careful handling and assessment during research and application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
